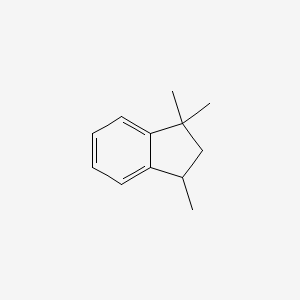

2,3-Dihydro-1,1,3-trimethyl-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2613-76-5 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1,3,3-trimethyl-1,2-dihydroindene |

InChI |

InChI=1S/C12H16/c1-9-8-12(2,3)11-7-5-4-6-10(9)11/h4-7,9H,8H2,1-3H3 |

InChI Key |

CPLBLNGVYBSVPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,3 Dihydro 1,1,3 Trimethyl 1h Indene

De Novo Synthesis Pathways for the Indene (B144670) Core and its Dihydro Analogs

The foundational construction of the indene ring system, which is subsequently reduced to its dihydro analog, relies on several powerful synthetic transformations. These include cyclization reactions to form the fused bicyclic structure, the use of organometallic catalysts to facilitate key bond formations, and comprehensive multi-step approaches that build complexity from simple precursors.

Cyclization Reactions for Indene Ring Formation

Intramolecular cyclization reactions are a cornerstone in the synthesis of the indene framework. A common strategy involves the acid-catalyzed cyclization of appropriately substituted phenyl-containing precursors. For instance, Friedel-Crafts alkylation and acylation reactions are classical methods for forming the five-membered ring fused to the benzene (B151609) ring. nih.gov The intramolecular cyclization of 1,6-ketoesters promoted by Lewis acids like boron tribromide (BBr3) can also yield five-membered ring systems, which are precursors to the indene core. researchgate.net

Another powerful approach is the Prins-type cyclization. This reaction involves the condensation of a carbonyl group with an unsaturated carbon-carbon bond, catalyzed by a Lewis or Brønsted acid, to form a cyclic structure. dicp.ac.cn Specifically, ortho-alkenyl benzaldehydes or ketones can undergo an intramolecular Prins cyclization to furnish indene derivatives. dicp.ac.cn

Furthermore, the cyclization of arylallenes induced by tris(pentafluorophenyl)borane (B72294) represents a modern approach to constructing the indene skeleton. researchgate.net This reaction proceeds through a 1,1-carboboration mechanism to form the C-C bond necessary for ring closure. researchgate.net

Organometallic Catalysis in Indene Skeleton Construction

Organometallic catalysis offers a versatile and efficient means to construct the indene skeleton with high degrees of control. Palladium-catalyzed reactions are particularly prominent in this area. For example, a ligand-free palladium-catalyzed Suzuki coupling process can be employed to synthesize aryl-substituted indanones, which are readily converted to indene derivatives. researchgate.net This method has been utilized for the multi-gram scale synthesis of various substituted indenes. researchgate.net

Palladium catalysis is also effective in mediating the carbocyclization of di- and trienallenes, providing a switchable synthesis of substituted cyclohexenes and cyclobutenes, which can be precursors to more complex fused-ring systems. nih.gov Additionally, palladium catalysts are used in intramolecular Larock indole (B1671886) annulation, a powerful method for constructing fused-ring systems that shares mechanistic principles applicable to indene synthesis. encyclopedia.pub

Rhodium catalysts also play a crucial role. For instance, indenylrhodium complexes have shown increased reactivity and catalyst lifetimes in dimerization reactions of acrylates, demonstrating the unique catalytic properties of indenyl ligands. dicp.ac.cn

Multi-Step Synthesis Approaches for Substituted Indene Precursors

The synthesis of complex indene derivatives, including 2,3-dihydro-1,1,3-trimethyl-1H-indene, often necessitates multi-step synthetic sequences. These approaches allow for the precise installation of substituents on the aromatic ring and the aliphatic portion of the molecule. A typical multi-step synthesis might begin with a readily available aromatic compound, which is then elaborated through a series of reactions such as Friedel-Crafts alkylation or acylation, followed by cyclization to form the indanone intermediate. nih.gov This indanone can then be subjected to reduction and dehydration to yield the corresponding indene. researchgate.net

Continuous-flow synthesis has emerged as a modern paradigm for multi-step synthesis, enabling the sequential transformation of a mobile scaffold through various packed columns containing immobilized reagents and catalysts. flinders.edu.ausyrris.jp This methodology has been successfully applied to the synthesis of complex natural products and offers a streamlined approach for the preparation of substituted indenes. syrris.jp

Functionalization and Derivatization Strategies for the this compound Core

Once the this compound core is synthesized, further structural diversity can be achieved through functionalization and derivatization reactions. These strategies focus on the selective modification of either the aromatic or the alkyl portions of the molecule and the asymmetric synthesis of chiral derivatives.

Regioselective Functionalization of Aromatic and Alkyl Sites

The regioselective functionalization of the aromatic ring of the dihydroindene core is a key strategy for introducing new functional groups. Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common methods. The nitration of arenes can be achieved under non-acidic and non-metallic conditions using reagents like ammonium (B1175870) tetramethylnitrate, which generates an electrophilic nitrating agent in situ. nih.gov The regioselectivity of nitration can be influenced by the presence of zeolites, which can enhance the formation of specific isomers. rsc.org

Halogenation of arenes can be performed regioselectively using N-halosuccinimides in solvents like hexafluoroisopropanol (HFIP), which enhances the reactivity of the halogenating agent. organic-chemistry.org This method allows for the efficient bromination, iodination, and chlorination of a variety of aromatic compounds under mild conditions. organic-chemistry.org

Functionalization of the alkyl portion of the dihydroindene core is less common but can be achieved through radical-based reactions or by leveraging the reactivity of specific positions.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in catalysis and medicinal chemistry. Asymmetric hydrogenation of a corresponding indenyl precursor is a direct approach to introduce chirality. Palladium complexes with chiral bisphosphine ligands have proven effective for the asymmetric hydrogenation of activated imines, a transformation that shares principles with the reduction of C=C bonds in indenes. dicp.ac.cn Similarly, iridium(III)-hydride catalysts with P-stereogenic MaxPHOX ligands have been used for the direct asymmetric hydrogenation of N-alkyl imines. nih.gov Ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers also provides a powerful method for creating chiral centers. rsc.org

Biomimetic asymmetric reduction using chiral and regenerable NAD(P)H models offers an alternative to transition metal-catalyzed hydrogenation. This approach has been successfully applied to the reduction of tetrasubstituted 2,3-disubstituted inden-1-ones with high enantioselectivity. dicp.ac.cn

Catalytic asymmetric Friedel-Crafts reactions represent another avenue for the enantioselective synthesis of chiral indane derivatives. The use of chiral phosphoric acid catalysts can facilitate the atroposelective synthesis of N-aryl 1,2,4-triazoles, a reaction type that can be adapted for the construction of chiral C-C bonds in indene systems. researchgate.net

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Cyclization | Boron tribromide | Promotes intramolecular cyclization of 1,6-ketoesters. | researchgate.net |

| Tris(pentafluorophenyl)borane | Induces cyclization of arylallenes. | researchgate.net | |

| Lewis/Brønsted Acids | Catalyzes intramolecular Prins-type cyclizations. | dicp.ac.cn | |

| Organometallic Catalysis | Palladium(0) | Ligand-free Suzuki coupling for indanone synthesis. | researchgate.net |

| Indenylrhodium complexes | Enhanced reactivity in dimerization reactions. | dicp.ac.cn | |

| Functionalization | Ammonium tetramethylnitrate | Regioselective nitration of arenes under mild conditions. | nih.gov |

| N-halosuccinimides/HFIP | Regioselective halogenation of arenes. | organic-chemistry.org | |

| Asymmetric Synthesis | Pd/bisphosphine complexes | Asymmetric hydrogenation of activated imines. | dicp.ac.cn |

| Chiral NAD(P)H models | Biomimetic asymmetric reduction of indenones. | dicp.ac.cn | |

| Chiral phosphoric acids | Catalytic asymmetric Friedel-Crafts reactions. | researchgate.net |

Nitration and Subsequent Reduction Pathways for Indene Derivatives

The introduction of nitrogen-containing functional groups, such as nitro and amino groups, into the indene framework is a crucial step for the synthesis of various derivatives, particularly those with potential biological activity. A common pathway to achieve this involves the nitration of an indanone precursor followed by subsequent chemical transformations. beilstein-journals.orgnih.gov

One established route involves the use of 5-nitroindan-1-ones as key intermediates. beilstein-journals.orgnih.gov These compounds can be prepared and then undergo further reactions, such as aldol-type condensations, to build the desired indene skeleton. For instance, the reaction of a 5-nitroindan-1-one with the lithium salt of an N,N-disubstituted acetamide, followed by acid-catalyzed dehydration, provides an efficient method to produce (5-nitro-3-indenyl)acetamides. beilstein-journals.orgnih.gov

The nitro group on the indene ring can then be reduced to an amino group. This reduction is a standard transformation in organic synthesis and opens up a wide array of possibilities for further functionalization, leading to compounds like [3-(aminoethyl)inden-5-yl)]amines. beilstein-journals.orgnih.gov This two-step sequence—nitration of an appropriate precursor and subsequent reduction—represents a versatile strategy for creating amino-functionalized indene derivatives.

Reaction Mechanism Elucidation Studies in Indene Synthesis

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing synthetic routes and designing novel transformations. For the synthesis of indene derivatives, a combination of kinetic studies, computational modeling, and spectroscopic monitoring provides deep insights into the reaction pathways.

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms, particularly for identifying rate-determining steps involving bond cleavage to an isotopically substituted atom. libretexts.orgwikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or significantly altered in the transition state of the rate-limiting step. libretexts.orgyoutube.com

In the context of indene chemistry, primary deuterium (B1214612) kinetic isotope effects have been studied for the base-catalyzed 1,3-prototropic rearrangement of indene derivatives like 1-methylindene (B165137) and 1,3-dimethylindene. rsc.org This rearrangement is a key transformation step. Studies using various tertiary amine catalysts have shown that the magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) is sensitive to the structure of the substrate and the basicity of the catalyst. rsc.org For example, the rearrangement of 1,3-dimethylindene consistently shows a lower isotope effect than 1-methylindene with the same catalyst. rsc.org This data helps to probe the nature of the transition state for the proton transfer step. rsc.org

Table 1: Primary Deuterium Kinetic Isotope Effects in the Base-Catalyzed Rearrangement of Indene Derivatives This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst | pKa of Catalyst | kH/kD |

|---|---|---|---|

| 1-Methylindene | 1-Aza-adamantane | ~3.5 | 4.5 |

| 1-Methylindene | Quinuclidine | ~3.4 | 4.6 |

| 1-Methylindene | DABCO | ~2.9 | 3.5 |

| 1,3-Dimethylindene | 1-Aza-adamantane | ~3.5 | 3.8 |

| 1,3-Dimethylindene | Quinuclidine | ~3.4 | 3.9 |

| 1,3-Dimethylindene | DABCO | ~2.9 | 3.0 |

Data synthesized from findings on base-catalyzed rearrangements of methylindenes. rsc.org

The elucidation of transition state structures is crucial for understanding reaction selectivity and reactivity. A combination of experimental studies and theoretical calculations is often employed to model these transient species.

Computational chemistry has proven to be a valuable tool in mapping out the reaction mechanisms for indene synthesis. For example, in the gold(I)-catalyzed synthesis of indenes via Csp³–H activation, theoretical calculations using a hybrid ONIOM(M08-HX/mixed-basis:PM6) scheme were used to elucidate the mechanism. researchgate.net These calculations revealed a pericyclic transformation that proceeds through a uva.nlnih.gov-hydride shift, generating a gold(I)-carbene intermediate which then evolves to the final indene product. researchgate.net Similarly, computational methods have been used to understand the thermodynamic contributions that favor a formally disfavored 5-endo-trig cyclization over a 5-exo-trig pathway in the synthesis of complex indanes, highlighting the importance of factors beyond simple kinetic rules. researchgate.net In other studies, the proposed mechanism for the formation of indene-type spirocyclopropanes involves a chair-like transition state in a rsc.orgrsc.org-sigmatropic rearrangement, which helps to rationalize the observed diastereoselectivity. mdpi.com

Directly observing reaction intermediates provides invaluable evidence for proposed mechanistic pathways. In situ spectroscopic techniques allow chemists to monitor the concentration of reactants, intermediates, and products in real-time under actual reaction conditions. digitellinc.comresearchgate.netyoutube.com

Techniques such as UV-vis, infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for in situ monitoring. digitellinc.comresearchgate.net For instance, in syntheses involving colored intermediates or catalysts, UV-vis spectroscopy can track their formation and consumption. nih.gov While specific in situ spectroscopic studies on the synthesis of this compound are not detailed in the literature, the general applicability of these methods is well-established. For example, in the cobalt-catalyzed synthesis of indenes, which proceeds through carbene-radical intermediates, techniques like in situ EPR (Electron Paramagnetic Resonance) spectroscopy could potentially be used to detect and characterize these radical species. uva.nl The ability to monitor these transient species helps to confirm mechanistic proposals and optimize reaction conditions to maximize yield and selectivity. digitellinc.comyoutube.com

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. In the synthesis of indene derivatives, significant strides have been made toward developing more sustainable methodologies.

A key area of focus is the replacement of expensive and toxic heavy metal catalysts with catalysts based on abundant, less toxic metals. For example, a sustainable catalytic route for indene synthesis has been developed using a cheap and readily available cobalt-based complex. uva.nl This bio-inspired approach utilizes metallo-radical catalysis, moving away from the more common reliance on expensive noble metals like palladium, platinum, or gold. uva.nl

Table 2: Comparison of Traditional vs. Green Approaches in Indene Synthesis This table is interactive. Click on the headers to sort the data.

| Feature | Traditional Approaches | Green/Sustainable Approaches |

|---|---|---|

| Catalyst | Often rely on expensive noble metals (e.g., Pd, Pt, Au). researchgate.netresearchgate.net | Utilize abundant, cheaper metals (e.g., Co, Fe). uva.nlorganic-chemistry.org |

| Solvents | May use hazardous organic solvents. | Emphasize the use of greener solvents or catalyst-free systems in water. mdpi.comresearchgate.net |

| Process | Often multi-step with isolation of intermediates. | Focus on one-pot reactions and continuous-flow processes. rsc.orgrsc.org |

| Efficiency | May have lower atom economy. | Aim for high atom economy and yield. rsc.org |

This table synthesizes general principles and specific examples from the cited literature.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3 Dihydro 1,1,3 Trimethyl 1h Indene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR for Complete Resonance Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for identifying the different types of hydrogen and carbon atoms present in a molecule. For 2,3-Dihydro-1,1,3-trimethyl-1H-indene, one would expect distinct signals for the aromatic protons, the aliphatic protons on the five-membered ring, and the three methyl groups. The integration of ¹H signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings. The ¹³C NMR spectrum would show distinct resonances for each unique carbon atom, including the quaternary carbons.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would be instrumental in tracing the proton network within the five-membered ring and confirming the position of the methyl group at C3.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the complete molecular framework by connecting different spin systems.

Despite the power of these techniques, specific and fully assigned ¹H and ¹³C NMR data, along with COSY, HMQC, and HMBC correlation tables for this compound, are not available in the reviewed scientific literature.

Solid-State NMR for Crystalline Forms and Adducts

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for analyzing crystalline and amorphous solids, polymers, and biological samples. For this compound, ssNMR could be used to study its crystalline polymorphs or co-crystals (adducts). Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra of the solid material, revealing information about molecular packing and conformational differences that may exist in the solid state compared to the solution phase. There are currently no published solid-state NMR studies specifically on this compound.

Dynamic NMR Studies of Conformational Dynamics

Dynamic NMR (DNMR) involves studying NMR spectra at variable temperatures to understand dynamic processes within a molecule, such as bond rotations or ring inversions. The five-membered ring in the indane scaffold is not planar and can undergo conformational changes (puckering). DNMR studies could potentially measure the energy barrier for this ring inversion process in this compound. By analyzing changes in the line shape of NMR signals as a function of temperature, kinetic parameters for these conformational exchanges can be determined. However, no specific dynamic NMR studies focused on the conformational dynamics of this compound have been reported.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound with a high degree of confidence.

For this compound (C₁₂H₁₆), HRMS would confirm its elemental composition. Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. A typical fragmentation pathway for this compound would likely involve the loss of a methyl group (a loss of 15 Da) to form a stable benzylic carbocation, which would be a prominent peak in the spectrum. Further fragmentation of the indane ring could also be observed.

While a standard electron ionization mass spectrum is available, detailed studies using HRMS for precise mass determination and MS/MS experiments to map out the specific fragmentation pathways of this compound are not documented in the literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Structural Probing

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a "fingerprint" of a compound.

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to:

Aromatic C-H stretching vibrations (above 3000 cm⁻¹)

Aliphatic C-H stretching vibrations (below 3000 cm⁻¹)

Aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region)

C-H bending vibrations for the methyl groups and the methylene (B1212753) group of the ring.

While these techniques are standard for structural characterization, publicly accessible, fully assigned IR and Raman spectra for this compound are not available.

X-ray Diffraction Analysis of Crystalline Forms and Co-crystals

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or published. Consequently, no data on its crystal system, space group, or unit cell dimensions are available.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

There are no publicly available single crystal X-ray diffraction studies for this compound. Consequently, crystallographic data such as crystal system, space group, unit-cell dimensions, and atomic coordinates, which are essential for determining the absolute configuration of a chiral molecule, have not been reported.

Powder X-ray Diffraction for Polymorphism Studies

No polymorphism studies utilizing powder X-ray diffraction for this compound have been published. Therefore, information regarding the existence of different crystalline forms (polymorphs), their characteristic diffraction patterns, and the conditions under which they might interconvert is not available.

Theoretical and Computational Chemistry Approaches to 2,3 Dihydro 1,1,3 Trimethyl 1h Indene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are fundamental for predicting a molecule's intrinsic properties and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For indane derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, are performed to analyze the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these frontier orbitals are crucial for predicting chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. ekb.egdoi.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

| Computational Property | Significance | Typical Findings for Indane Scaffolds |

| HOMO Energy | Indicates electron-donating ability; higher energy means a better electron donor. | The HOMO is often located on the aromatic ring, indicating it is the primary site for electrophilic attack. doi.org |

| LUMO Energy | Indicates electron-accepting ability; lower energy means a better electron acceptor. | The LUMO is typically distributed across the fused ring system. doi.org |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. | The calculated energy gap provides insight into the molecule's stability compared to its derivatives. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | MEP analysis can pinpoint the negatively charged regions on the aromatic ring, which are susceptible to electrophilic attack. doi.org |

This table is generated based on principles of DFT analysis applied to similar molecular structures.

Ab initio methods, which solve the Schrödinger equation without empirical data, alongside DFT, are instrumental in predicting various spectroscopic parameters. These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and understand its vibrational and electronic properties. For instance, calculations can predict the infrared (IR) vibrational frequencies and Raman activities of the molecule. These calculated frequencies correspond to specific bond stretches, bends, and twists within the 2,3-Dihydro-1,1,3-trimethyl-1H-indene structure. Comparing the computed spectrum with experimental data from sources like the NIST Chemistry WebBook aids in the assignment of spectral bands. nist.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which is crucial for structural elucidation, especially for complex molecules with multiple stereoisomers.

The five-membered ring in the indane scaffold is not planar and can adopt different puckered conformations. Conformational analysis using potential energy surface (PES) scans is a computational technique used to identify the most stable three-dimensional arrangements (conformers) of a molecule. acs.org

This is achieved by systematically rotating one or more rotatable bonds (defined by dihedral angles) and calculating the molecule's potential energy at each step. The resulting energy profile reveals low-energy minima, which correspond to stable conformers, and high-energy maxima, which are the transition states between them. For this compound, the key conformational flexibility lies in the puckering of the cyclopentane (B165970) ring. The presence and stereochemistry of the methyl groups at positions 1 and 3 significantly influence the ring's preferred conformation and the energetic barriers between different puckered forms. Identifying the global minimum energy conformer is essential as it represents the most populated state of the molecule under thermal equilibrium.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

The conformation and stability of a molecule can be significantly influenced by the surrounding solvent. researchgate.net MD simulations are an effective tool for studying these solvent effects by explicitly modeling the solvent molecules around the solute (this compound). These simulations can reveal how interactions, such as hydrogen bonds or van der Waals forces, between the solute and solvent molecules affect the conformational preferences of the indene (B144670) derivative. nih.gov For a non-polar molecule like this compound, simulations in different solvents can quantify how solvent polarity impacts its stability and the equilibrium between its various conformers.

The rigid and well-defined structure of the indane scaffold makes it an interesting candidate for host-guest chemistry. eburon-organics.com Indane derivatives can act as "guest" molecules that bind within the cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or a calixarene. researchgate.net Molecular dynamics simulations are particularly useful for studying the dynamics of this binding process. They can be used to:

Predict Binding Poses: Determine the most likely orientation of the guest molecule within the host's binding site.

Analyze Intermolecular Forces: Identify the specific non-covalent interactions (e.g., hydrophobic interactions, van der Waals forces) that stabilize the host-guest complex.

Calculate Binding Free Energy: Quantify the strength of the interaction between the host and the guest, which is a key measure of binding affinity.

These simulations provide a molecular-level understanding of the recognition and binding events involving indene moieties, which is critical in fields like drug design and materials science. researchgate.net

Chemoinformatics and Structure-Reactivity Modeling

Chemoinformatics provides a powerful lens for understanding the chemical behavior of molecules like this compound through the analysis of its structural and electronic properties. By converting the molecular structure into a set of numerical descriptors, it becomes possible to build quantitative structure-reactivity relationship (QSRR) models. These models aim to establish a mathematical correlation between the molecule's features and its reactivity in various chemical transformations.

For a given reaction involving this compound, chemoinformatic approaches can be used to predict outcomes such as reaction yield, selectivity, or the likelihood of a particular transformation occurring under specific conditions. This is achieved by developing models based on datasets of known reactions of similar compounds. The indane scaffold, a key feature of this compound, is a common structural motif in medicinal chemistry and materials science, and computational studies on related indole (B1671886) and indane derivatives have demonstrated the utility of these approaches.

Descriptor Generation and Feature Selection for Predicting Chemical Behavior

The foundation of any structure-reactivity model is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's topology, geometry, and electronic distribution. For this compound, a wide array of descriptors can be calculated to capture its unique chemical characteristics.

Descriptor Generation:

A comprehensive set of descriptors would be generated to represent the molecule's properties. These can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and counts of specific functional groups or fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and provide information about its shape, size, and electronic properties. Examples include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges on atoms, frontier molecular orbital energies like HOMO and LUMO).

The following table provides a hypothetical set of descriptors that could be calculated for this compound.

| Descriptor Category | Descriptor Name | Hypothetical Value | Description |

| 1D Descriptors | Molecular Weight | 160.26 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | 28 | The total number of atoms in the molecule. | |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | 0 Ų | The surface area of polar atoms in the molecule. |

| Rotatable Bond Count | 1 | The number of bonds that allow free rotation. | |

| 3D Descriptors | Molecular Volume | 175.3 ų | The volume occupied by the molecule. |

| Dipole Moment | 0.2 D | A measure of the polarity of the molecule. | |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital. | |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

Feature Selection:

Once a large number of descriptors are generated, the next crucial step is feature selection. The goal is to identify the most relevant descriptors that have the strongest correlation with the chemical behavior of interest (e.g., reaction rate, product yield). Including irrelevant or redundant descriptors can lead to overly complex and inaccurate models. Various statistical and machine learning techniques are employed for feature selection, such as:

Correlation Analysis: To identify and remove highly correlated descriptors.

Principal Component Analysis (PCA): A dimensionality reduction technique to transform the original set of descriptors into a smaller set of uncorrelated principal components.

Recursive Feature Elimination (RFE): An iterative method that builds a model and removes the weakest feature(s) until the desired number of features is reached.

Genetic Algorithms: A search and optimization technique inspired by natural selection to find the optimal subset of descriptors.

For instance, in predicting the regioselectivity of an electrophilic aromatic substitution on the benzene (B151609) ring of this compound, descriptors related to the electron density on the aromatic carbons would likely be selected as important features.

Machine Learning Approaches for Reaction Outcome Prediction

Machine learning (ML) has become an indispensable tool for predicting the outcomes of chemical reactions. By learning from large datasets of experimental reactions, ML models can identify complex patterns that are not immediately obvious to human chemists. These models can then be used to predict the major product, yield, or stereoselectivity of a new reaction involving this compound.

Several machine learning algorithms can be applied to reaction outcome prediction:

Linear Models: Simple models like multiple linear regression can be used to establish a linear relationship between the selected descriptors and the reaction outcome.

Tree-based Models: Decision trees, random forests, and gradient boosting are powerful non-linear models that can capture more complex relationships in the data.

Neural Networks: Deep neural networks, with their ability to learn hierarchical representations of data, have shown great promise in predicting reaction outcomes with high accuracy. These models can take various forms of molecular representations as input, including molecular fingerprints or graph-based representations.

The general workflow for building a machine learning model for reaction prediction for a hypothetical reaction of this compound would involve:

Data Collection: Gathering a dataset of known reactions for similar indane derivatives, including reactants, reagents, conditions, and the corresponding outcomes.

Featurization: Representing the reactants and reaction conditions using the molecular and experimental descriptors discussed earlier.

Model Training: Splitting the dataset into training and testing sets and using the training set to train a chosen machine learning algorithm.

Model Validation: Evaluating the performance of the trained model on the unseen test set to assess its predictive power.

Prediction: Using the validated model to predict the outcome of a new reaction involving this compound.

For example, a model could be trained to predict the yield of a specific oxidation reaction of the benzylic C-H bond at the 3-position. The input features for this compound could include electronic descriptors related to the stability of the potential carbocation intermediate and steric descriptors around the reaction center.

The table below illustrates a hypothetical dataset that could be used to train a machine learning model for predicting the yield of a particular transformation of indane derivatives.

| Derivative | Steric Hindrance (Descriptor 1) | C-H Bond Dissociation Energy (Descriptor 2) | Catalyst | Temperature (°C) | Yield (%) |

| 1,1,3-Trimethylindane | 25.4 | 92.5 kcal/mol | A | 80 | 75 |

| 1,3-Dimethylindane | 22.1 | 91.8 kcal/mol | A | 80 | 82 |

| 1,1-Dimethylindane | 24.9 | 93.1 kcal/mol | B | 100 | 65 |

| This compound | 25.4 | 92.5 kcal/mol | A | 80 | Predicted: 78 |

| 1-Methylindane | 19.8 | 90.5 kcal/mol | B | 100 | 88 |

By applying these theoretical and computational chemistry approaches, researchers can gain valuable insights into the reactivity of this compound, enabling the rational design of synthetic routes and the prediction of reaction outcomes with increasing accuracy.

Reactivity and Chemical Transformations of 2,3 Dihydro 1,1,3 Trimethyl 1h Indene and Its Derivatives

Oxidations- und Reduktionswege des Indanringsystems

Das Indanringsystem kann gezielten Oxidations- und Reduktionsreaktionen unterzogen werden, die entweder den gesättigten Fünfring oder den aromatischen Teil des Moleküls betreffen.

Die selektive Oxidation von C-H-Bindungen in Molekülen, die sowohl aliphatische als auch aromatische Einheiten enthalten, stellt eine erhebliche Herausforderung dar. Der aromatische Ring ist oft anfälliger für Oxidation als die stärkeren Methylen-C-H-Bindungen. Moderne Katalysatorsysteme, wie die auf Mangan basierenden, haben jedoch gezeigt, dass sie eine bemerkenswerte Chemoselektivität erreichen können. nih.gov Diese Systeme können gezielt Methylengruppen in Gegenwart von oxidationsempfindlichen aromatischen Funktionalitäten hydroxylieren. nih.gov Im Fall von 2,3-Dihydro-1,1,3-trimethyl-1H-inden würde eine solche selektive Oxidation vorzugsweise an der C2-Methylengruppe des Indanrings stattfinden, da die benzylischen Positionen (C1 und C3) durch Methylgruppen blockiert sind. Die Reaktion würde zur Bildung des entsprechenden Ketons, 2,3-Dihydro-1,1,3-trimethyl-1H-inden-2-on, führen.

Das Indanringsystem ist in der Lage, reversibel Wasserstoff zu speichern, was es zu einem Analogon für Untersuchungen von flüssigen organischen Wasserstoffträgern (LOHC) macht. Studien an verwandten heterozyklischen Systemen wie 2,3-Dimethylindol geben Einblicke in die potenziellen Wege für das Indan-Gerüst. nih.govsemanticscholar.org

Katalytische Hydrierung: Die Sättigung des aromatischen Rings von 2,3-Dihydro-1,1,3-trimethyl-1H-inden würde zu Perhydro-1,1,3-trimethylindan führen. Basierend auf analogen Studien kann diese Reaktion effizient mit Ruthenium-Katalysatoren, typischerweise Ruthenium auf Aluminiumoxid (Ru/Al₂O₃), unter erhöhtem Wasserstoffdruck und bei erhöhten Temperaturen durchgeführt werden. nih.gov Die vollständige Hydrierung kann in mehreren Stunden erreicht werden. nih.govrsc.org

Katalytische Dehydrierung: Die Freisetzung von Wasserstoff aus dem vollständig hydrierten Derivat zur Rückbildung des aromatischen Indan-Systems wird typischerweise mit Palladium-basierten Katalysatoren (z. B. Pd/Al₂O₃) bei Temperaturen zwischen 180–210 °C durchgeführt. nih.govsemanticscholar.org Die Dehydrierung verläuft schrittweise und folgt in der Regel einer Kinetik erster Ordnung. nih.govrsc.org Die Stabilität des Katalysators kann bei wiederholten Zyklen ein Problem darstellen, da es zur Bildung von Koks und zur Agglomeration von Metallpartikeln kommen kann. nih.gov

| Reaktion | Katalysator | Temperatur (°C) | Druck (MPa) | Ergebnis |

| Hydrierung | 5 wt% Ru/Al₂O₃ | 190 | 7 | 100% Sättigung des Rings in 4 Stunden nih.gov |

| Dehydrierung | 5 wt% Pd/Al₂O₃ | 180–210 | 0.101 | 96% Dehydrierung bei 200°C nach 600 min nih.govsemanticscholar.org |

Substitution und elektrophile aromatische Reaktionen

Der an den Benzolring gebundene alicyclische Ring in 2,3-Dihydro-1,1,3-trimethyl-1H-inden wirkt als Alkylsubstituent. Alkylgruppen sind elektronenliefernde Gruppen, die den aromatischen Ring für die elektrophile aromatische Substitution (SEAr) aktivieren. wikipedia.orgmsu.edu Sie lenken ankommende Elektrophile in die ortho- und para-Positionen relativ zum Substituenten. wikipedia.org Der Mechanismus verläuft über ein positiv geladenes, delokalisiertes Cyclohexadienyl-Kation, das auch als Arenium-Ion oder Wheland-Intermediat bekannt ist. wikipedia.orglibretexts.org

Typische SEAr-Reaktionen, die am aromatischen Ring des Indan-Derivats durchgeführt werden können, umfassen:

Nitrierung: Einführung einer Nitrogruppe (-NO₂) durch Reaktion mit einer Mischung aus Salpetersäure und Schwefelsäure. Das Elektrophil ist das Nitroniumion (NO₂⁺). msu.edulkouniv.ac.in

Halogenierung: Einführung eines Halogenatoms (z. B. -Cl, -Br) unter Verwendung des Halogens und eines Lewis-Säure-Katalysators wie FeCl₃ oder AlBr₃. msu.edulibretexts.org

Sulfonierung: Einführung einer Sulfonsäuregruppe (-SO₃H) durch Reaktion mit rauchender Schwefelsäure. Diese Reaktion ist reversibel. msu.edulkouniv.ac.in

Friedel-Crafts-Alkylierung: Einführung einer Alkylgruppe unter Verwendung eines Alkylhalogenids und eines Lewis-Säure-Katalysators.

Friedel-Crafts-Acylierung: Einführung einer Acylgruppe unter Verwendung eines Acylhalogenids oder Anhydrids mit einem Lewis-Säure-Katalysator. Die resultierende Ketogruppe desaktiviert den Ring für weitere Substitutionen. lkouniv.ac.inmasterorganicchemistry.com

| Reaktionstyp | Typisches Reagenz | Elektrophil (E⁺) |

| Halogenierung | Cl₂/FeCl₃, Br₂/FeBr₃ | Cl⁺, Br⁺ |

| Nitrierung | HNO₃/H₂SO₄ | NO₂⁺ |

| Sulfonierung | H₂SO₄/SO₃ | SO₃H⁺ |

| Friedel-Crafts-Alkylierung | R-Cl/AlCl₃ | R⁺ |

| Friedel-Crafts-Acylierung | RCOCl/AlCl₃ | RCO⁺ |

Cycloadditionsreaktionen (z. B. Diels-Alder)

Das Grundgerüst von 2,3-Dihydro-1,1,3-trimethyl-1H-inden ist für typische Diels-Alder-Reaktionen ungeeignet. Der aromatische Benzolring ist aufgrund des hohen Energieaufwands zur Störung der Aromatizität als Dien ungeeignet, und der Fünfring ist vollständig gesättigt und kann weder als Dien noch als Dienophil fungieren.

Allerdings können Derivate von Inden an anderen Arten von Cycloadditionen teilnehmen, insbesondere an [3+2]-Cycloadditionen, auch bekannt als 1,3-dipolare Cycloadditionen. youtube.comresearchgate.net Bei diesen Reaktionen reagiert ein 1,3-Dipol (eine Spezies mit einer delokalisierten 4π-Elektronen-System über drei Atome) mit einem Dipolarophil (typischerweise ein Alken oder Alkin), um einen Fünfring zu bilden. youtube.comresearchgate.net Zum Beispiel könnte ein Inden-Derivat, das eine Azid-Funktionalität trägt, eine intramolekulare 1,3-dipolare Cycloaddition eingehen, um komplexere, anellierte heterozyklische Systeme zu erzeugen. nih.gov Diese Reaktionen sind besonders nützlich in der Synthese von Naturstoffen und pharmazeutisch relevanten Molekülen. researchgate.net

Oligomerisierungs- und Polymerisationsreaktivität

Die Indan-Struktureinheit, insbesondere das 1,1,3-Trimethylindan-System, ist ein wichtiger Baustein in bestimmten Polymeren. Diese Polymere werden typischerweise nicht durch die Polymerisation von 2,3-Dihydro-1,1,3-trimethyl-1H-inden selbst hergestellt, sondern durch die kationische Polymerisation von Monomeren wie 1,4-Diisopropenylbenzol. researchgate.net

Unter bestimmten Bedingungen, insbesondere bei Temperaturen oberhalb der Ceiling-Temperatur und bei niedrigen Monomerkonzentrationen, durchlaufen diese Monomere eine einzigartige Polymerisationsreaktion, die eine intramolekulare elektrophile Substitution beinhaltet und zur Bildung einer Polymerkette führt, die ausschließlich aus 1,1,3-Trimethylindan-3,5-diyl-Einheiten besteht. researchgate.net Diese Reaktion ist bemerkenswert selektiv. Die resultierenden Polyindane zeichnen sich durch eine hohe thermische Stabilität und gute Löslichkeit in gängigen organischen Lösungsmitteln aus. researchgate.net

| Monomer | Initiator/Katalysator | Bedingungen | Ergebnis |

| 1,4-Diisopropenylbenzol | Lewis-Säuren (z.B. BCl₃, AlCl₃) | Temperaturen > Ceiling-Temperatur, niedrige Monomerkonzentration | Polymer mit 1,1,3-Trimethylindan-Einheiten researchgate.net |

| 1,4-Bis(1-chlor-1-methylethyl)benzol | BCl₃ | Temperaturen > -60°C | Polymer mit 1,1,3-Trimethylindan-Einheiten researchgate.net |

Umlagerungsreaktionen und Isomerisierungswege

Das Kohlenstoffgerüst von 2,3-Dihydro-1,1,3-trimethyl-1H-inden kann unter sauren oder thermischen Bedingungen Umlagerungsreaktionen eingehen. Diese Umlagerungen werden oft durch die Bildung von Carbokationen vermittelt. Zum Beispiel kann die Protonierung des aromatischen Rings oder die Abstraktion eines Hydridions aus dem alicyclischen Ring ein Carbokation erzeugen, das sich anschließend umlagert, um ein stabileres Intermediat zu bilden.

Mögliche Umlagerungswege umfassen:

Wagner-Meerwein-Umlagerungen: Wanderung einer Methylgruppe, insbesondere von der geminalen Dimethylgruppe an der C1-Position, um ein stabileres tertiäres Carbokation zu bilden.

Isomerisierung: Studien an verwandten Methylinden-Isomeren haben gezeigt, dass Methylgruppen unter thermischen oder katalytischen Bedingungen um das Ringsystem wandern können. researchgate.net Ähnliche Isomerisierungen könnten im Indan-System auftreten, was zur Bildung von Isomeren wie 1,1,2-Trimethylindan oder anderen substituierten Indanen führt. Die treibende Kraft für solche Umlagerungen ist die relative thermodynamische Stabilität der verschiedenen Isomere. mdpi.com

Diese Umlagerungen sind besonders relevant bei Friedel-Crafts-Alkylierungen, bei denen die Carbokation-Intermediate dazu neigen, sich vor der Reaktion mit dem aromatischen Ring umzulagern.

Tabelle der erwähnten chemischen Verbindungen

| Verbindungsname |

| 2,3-Dihydro-1,1,3-trimethyl-1H-inden |

| 2,3-Dimethylindol |

| Aluminiumoxid |

| 2,3-Dihydro-1,1,3-trimethyl-1H-inden-2-on |

| Perhydro-1,1,3-trimethylindan |

| 1,4-Diisopropenylbenzol |

| 1,1,2-Trimethylindan |

| 1,4-Bis(1-chlor-1-methylethyl)benzol |

| Salpetersäure |

| Schwefelsäure |

| Eisen(III)-chlorid |

| Aluminiumbromid |

| Bortrichlorid |

| Aluminiumchlorid |

Catalytic and Material Science Applications of 2,3 Dihydro 1,1,3 Trimethyl 1h Indene Precursors and Derivatives

Role of Indene (B144670) Derivatives in Olefin Polymerization Catalysis

The structure of the indenyl ligand plays a crucial role in determining the activity, stability, and stereoselectivity of transition metal catalysts used in olefin polymerization. The substitution pattern on the indenyl ring system can influence the electronic environment of the metal center and the spatial arrangement of the ligands, which in turn dictates the properties of the resulting polymer.

Metallocene Catalysts Incorporating Indenyl Ligands

Metallocene catalysts, which feature a transition metal atom sandwiched between two cyclopentadienyl-type ligands, are a cornerstone of modern polyolefin production. When indenyl ligands are incorporated into these structures, the resulting ansa-metallocenes (where the two indenyl rings are linked by a bridge) can exhibit remarkable catalytic properties. The substituents on the indenyl rings are critical for controlling the stereochemistry of the polymer.

The presence of bulky substituents on the indenyl ligand can restrict the rotation of the ligand, leading to a catalyst with a specific geometry that favors the formation of stereoregular polymers. For instance, the trimethyl substitution pattern can influence the orientation of the growing polymer chain and the incoming monomer, thereby controlling the tacticity of the resulting polypropylene.

| Catalyst Type | Ligand System | Key Features |

| Metallocene | Bis(indenyl)zirconium dichloride | Precursor for stereospecific polymerization. |

| ansa-Metallocene | Ethylenebis(indenyl)zirconium dichloride | Bridged structure enhances stereocontrol. |

This table is interactive. Click on the headers to sort.

Stereospecific Polymerization and Polymer Microstructure Control

The ability to control the stereochemistry of a polymer is of paramount importance as it directly influences its physical and mechanical properties. Isotactic and syndiotactic polypropylenes, for example, have vastly different properties from the amorphous atactic form. The symmetry of the catalyst, which is dictated by the substitution pattern on the indenyl ligands, is a key factor in achieving stereospecific polymerization.

Chiral ansa-metallocenes derived from substituted indenes can exist as rac and meso diastereomers. The rac isomer typically leads to the formation of isotactic polypropylene, where the methyl groups are all on the same side of the polymer chain. In contrast, the meso isomer often produces atactic polypropylene. The strategic placement of methyl groups, such as in a trimethylindenyl ligand, can favor the formation of one diastereomer over the other during catalyst synthesis, thereby leading to a higher yield of the desired stereoregular polymer.

Application in Functional Materials and Polymers

The unique chemical structure of indene and its derivatives makes them valuable building blocks for a variety of functional materials and specialty polymers. The ability to introduce various functional groups onto the indene skeleton opens up possibilities for creating materials with tailored optical, electronic, and thermal properties.

Indene-Derived Monomers for Specialty Polymers and Resins

Indene, along with its alkylated derivatives, can be polymerized to produce coumarone-indene resins. These resins have a long history of use in various applications, including adhesives, coatings, and printing inks. The properties of these resins, such as their softening point, color, and solubility, can be controlled by the choice of monomers and the polymerization conditions. The incorporation of trimethyl-substituted indene monomers can lead to resins with enhanced thermal stability and specific solubility characteristics.

| Polymer Type | Monomer(s) | Key Properties |

| Coumarone-Indene Resin | Coumarone, Indene | Thermoplastic, good chemical resistance. |

| Specialty Acrylic Resins | (Meth)acrylic monomers, Indene derivatives | Tunable gloss, adhesion, and durability. researchgate.net |

This table is interactive. Click on the headers to sort.

Photo-responsive and Optoelectronic Materials

The conjugated π-system of the indene ring makes it an attractive component for the design of photo-responsive and optoelectronic materials. By incorporating indene derivatives into polymer backbones or as pendant groups, it is possible to create materials that respond to light stimuli. researchgate.net These responses can manifest as changes in color (photochromism), fluorescence, or conductivity.

For instance, the incorporation of indene-containing units into conjugated polymers can influence the material's absorption and emission spectra, as well as its charge transport properties. This makes them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and optical sensors. The specific substitution pattern on the indene ring, such as the trimethyl groups, can be used to fine-tune the electronic energy levels of the material and thereby optimize its performance in a particular optoelectronic device.

Cross-linking Agents and Advanced Coatings

While direct applications of 2,3-Dihydro-1,1,3-trimethyl-1H-indene as a primary cross-linking agent are not extensively documented in readily available literature, the inherent chemical functionalities of indene and its derivatives suggest their potential role as precursors in the synthesis of polymers and resins for advanced coatings. The reactivity of the indene scaffold can be exploited to introduce functional groups capable of participating in cross-linking reactions, which are crucial for enhancing the mechanical and chemical properties of coating materials.

Cross-linking involves the formation of a three-dimensional polymer network, which transforms liquid coatings into hard, durable films. This process can be initiated by various stimuli, including heat, UV radiation, or chemical agents. The effectiveness of a cross-linking agent is dependent on its ability to form strong, stable covalent bonds between polymer chains.

Indene derivatives can be functionalized to incorporate moieties such as hydroxyl, carboxyl, or epoxy groups. These functionalized indenes can then be polymerized or co-polymerized to create resins that can be cross-linked. For instance, a polyindene resin containing hydroxyl groups could be cross-linked with polyisocyanates to form a polyurethane network, a common chemistry in high-performance coatings. The rigid, aromatic structure of the indene unit within the polymer backbone would be expected to contribute to the hardness and thermal stability of the final coating.

The development of advanced coatings often involves a multi-step cross-linking process to achieve desired properties. For example, a coating might undergo an initial curing stage at room temperature, followed by a second cross-linking reaction at an elevated temperature to fully develop the polymer network. Indene-based precursors could potentially be designed to participate in such sequential cross-linking systems.

Advanced Organic Synthesis Reagents and Intermediates

The rigid, bicyclic structure of the 2,3-dihydro-1H-indene core makes it a valuable scaffold in the field of advanced organic synthesis. Its derivatives serve as both foundational building blocks for creating intricate molecular architectures and as effective chiral auxiliaries for controlling stereochemistry in asymmetric reactions.

Building Blocks for Complex Organic Architectures

The 2,3-dihydro-1H-indene framework is a key structural motif in the design and synthesis of various biologically active molecules. Its conformational rigidity allows for the precise spatial orientation of functional groups, which is often a critical factor for effective interaction with biological targets.

One significant application of dihydro-1H-indene derivatives is in the development of novel tubulin polymerization inhibitors. tandfonline.comnih.govnih.gov Tubulin is a crucial protein involved in cell division, and its inhibitors are a major class of anticancer agents. Researchers have designed and synthesized a series of compounds where a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core is linked to other aromatic rings. tandfonline.comnih.gov These molecules are designed to bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics and inhibiting cancer cell proliferation. tandfonline.comnih.govnih.gov The indene scaffold in these compounds acts as a constrained linker, holding the pharmacophoric groups in the optimal geometry for binding. nih.gov

The following table summarizes the antiproliferative activity of selected dihydro-1H-indene derivatives against various cancer cell lines. tandfonline.comnih.gov

| Compound ID | Core Structure | B Ring Structure | Cancer Cell Line | IC₅₀ (µM) |

| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 4-hydroxy-3-methoxyphenyl | K562 | 0.028 |

| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 4-hydroxy-3-methoxyphenyl | A549 | 0.035 |

| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 4-hydroxy-3-methoxyphenyl | HCT116 | 0.087 |

| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 4-hydroxy-3-methoxyphenyl | HepG2 | 0.041 |

| 12j | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 3,4,5-trimethoxyphenyl | K562 | > 0.1 |

| 12q | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 2,3-dihydrobenzofuran-5-yl | K562 | > 0.1 |

In another area of medicinal chemistry, chiral 2,3-dihydro-1H-indene derivatives have been synthesized as selective ligands for melatonin (B1676174) receptors. researchgate.netnih.gov Melatonin is a hormone that regulates circadian rhythms, and its receptors are targets for drugs treating sleep disorders and depression. By introducing chirality and specific functional groups onto the indene backbone, researchers have developed potent and selective agonists for the MT1 and MT2 melatonin receptors. nih.gov The synthesis of these complex molecules relies on the indene structure as a starting point for building the final pharmacologically active compounds. researchgate.net

Chiral Auxiliaries Derived from Indene Derivatives

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries are powerful tools. These are chiral molecules that are temporarily attached to a non-chiral substrate to direct a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is removed and can often be recycled.

A prominent example of an indene-derived chiral auxiliary is based on cis-1-amino-2-hydroxyindan. nih.govscispace.comrsc.org This molecule can be readily converted into a chiral oxazolidinone. nih.govscispace.com The rigid, fused-ring system of this auxiliary provides a well-defined steric environment that effectively shields one face of a reactive enolate, leading to high levels of stereocontrol in reactions such as aldol (B89426) additions. nih.govscispace.comrsc.org

In a notable study, the boron enolate derived from an N-propionyl oxazolidinone of cis-1-amino-2-hydroxyindan was reacted with various aldehydes. nih.govscispace.com The aldol reaction proceeded with exceptionally high diastereoselectivity, affording the desired aldol products in good yields. nih.govscispace.comrsc.org The conformational rigidity of the tricyclic system is credited for this high degree of stereochemical control. scispace.com Furthermore, the chiral auxiliary can be removed under mild conditions, allowing for the recovery of the auxiliary and the isolation of the enantiomerically enriched product. nih.govrsc.org

The table below presents the results of the highly diastereoselective aldol reaction using the chiral auxiliary derived from cis-1-amino-2-hydroxyindan. scispace.com

| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Excess (% de) |

| 1 | Benzaldehyde | syn-aldol adduct | 85 | >99 |

| 2 | Isobutyraldehyde | syn-aldol adduct | 82 | >99 |

| 3 | Propionaldehyde | syn-aldol adduct | 80 | >99 |

| 4 | Acetaldehyde | syn-aldol adduct | 75 | >99 |

This high level of stereocontrol demonstrates the utility of the indene scaffold in the design of effective chiral auxiliaries for asymmetric synthesis. nih.govscispace.comrsc.org

Environmental Fate and Degradation Studies of 2,3 Dihydro 1,1,3 Trimethyl 1h Indene

Abiotic Degradation Processes in Aquatic and Terrestrial Environments

Without specific scientific studies, any attempt to describe the environmental fate of 2,3-Dihydro-1,1,3-trimethyl-1H-indene would be speculative and would not meet the required standards of scientific accuracy.

Hydrolysis and Oxidation in Aqueous Solutions

Limited empirical data exists for the hydrolysis and oxidation of this compound specifically. However, based on its chemical structure, which lacks hydrolyzable functional groups such as esters or amides, the rate of hydrolysis is expected to be negligible under typical environmental pH and temperature conditions.

| Degradation Process | Expected Rate | Influencing Factors |

| Hydrolysis | Negligible | pH, Temperature |

| Aqueous Oxidation | Moderate | Sunlight intensity, Concentration of hydroxyl radicals, Presence of photosensitizers |

Note: The data in this table is estimated based on the chemical structure of this compound and the behavior of structurally similar compounds due to the lack of direct experimental studies.

Sorption and Mobility in Soil Systems

The movement and distribution of this compound in the subsurface are largely governed by its sorption to soil organic carbon and clay minerals. The octanol-water partition coefficient (Kow) is a key parameter used to predict the extent of this sorption. For hydrophobic organic compounds like this, a higher Kow value indicates a greater tendency to adsorb to soil and sediment, which in turn reduces its mobility.

While a measured soil sorption coefficient (Koc) for this compound is not available in the reviewed literature, it can be estimated from its Kow. This estimation suggests a strong affinity for the organic fraction of soil, implying that the compound is likely to be immobile in most soil systems and accumulate in sediments if released into aquatic environments. Its potential for leaching into groundwater is therefore considered to be low, particularly in soils with higher organic matter content.

| Parameter | Estimated Value | Implication for Mobility |

| Soil Sorption Coefficient (Koc) | High | Low mobility in soil |

| Mobility Potential | Low | Unlikely to leach into groundwater |

Note: The values presented are qualitative estimations based on the compound's expected hydrophobicity. Precise quantitative data from experimental studies is needed for a definitive assessment.

Environmental Monitoring and Identification of Transformation Products

Monitoring for this compound in environmental matrices such as water and soil is not a common practice, as it is not a widely regulated or monitored pollutant. However, its presence could be investigated in areas with specific industrial activities that may lead to its release. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) would be suitable for its detection and quantification.

The identification of transformation products is essential for a complete understanding of the environmental fate of a compound. For this compound, degradation is expected to proceed via oxidation of the aromatic ring and the aliphatic moiety. This could lead to the formation of a variety of more polar and potentially more biodegradable products.

Potential transformation products could include hydroxylated derivatives and, upon further oxidation, ring-cleavage products. The specific nature and distribution of these products would depend on the dominant degradation pathway (e.g., microbial degradation vs. photo-oxidation).

| Potential Transformation Product | Formation Pathway |

| Hydroxylated indenes | Oxidation of the aromatic ring |

| Ketones and alcohols | Oxidation of the aliphatic portion |

| Ring-cleavage products | Advanced oxidation |

Note: The transformation products listed are hypothetical and based on general principles of organic compound degradation in the environment. Further research is required to identify the actual transformation products of this compound under various environmental conditions.

Emerging Analytical and Characterization Techniques for 2,3 Dihydro 1,1,3 Trimethyl 1h Indene

Hyphenated Chromatography-Spectroscopy Systems for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for analyzing individual components in intricate mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,3-Dihydro-1,1,3-trimethyl-1H-indene. In this method, the gas chromatograph separates the components of a mixture based on their boiling points and affinity for the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).

For this compound (C₁₂H₁₆), electron ionization (EI) typically leads to the formation of a molecular ion (M⁺) peak followed by a series of characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that allows for confident identification. The primary fragmentation pathway involves the loss of a methyl group (CH₃•), leading to a highly stable tertiary carbocation.

Key research findings from spectral databases, such as the NIST Mass Spectrometry Data Center, provide a detailed fragmentation pattern for this compound. nist.gov The base peak, which is the most abundant fragment, is observed at m/z 145, corresponding to the loss of one methyl group ([M-15]⁺). nist.gov The molecular ion peak at m/z 160 is also clearly visible. nist.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 160 | 35 | [C₁₂H₁₆]⁺ (Molecular Ion) |

| 145 | 100 | [C₁₁H₁₃]⁺ (M - CH₃) |

| 129 | 15 | [C₁₀H₉]⁺ |

| 117 | 20 | [C₉H₉]⁺ |

| 115 | 18 | [C₉H₇]⁺ |

| 91 | 12 | [C₇H₇]⁺ (Tropylium ion) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. While GC-MS is more conventional for nonpolar hydrocarbons, reversed-phase LC (RP-LC) can be employed for the separation of such compounds. wikipedia.org In RP-LC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. wikipedia.org

For a nonpolar compound like this compound, ionization in the MS source can be challenging. Standard electrospray ionization (ESI) is generally ineffective. However, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are more suitable for analyzing nonpolar compounds. sciex.com These techniques can effectively ionize alkylated aromatic hydrocarbons, allowing for their detection by the mass spectrometer. sciex.com LC-MS is particularly useful when analyzing mixtures containing both polar and nonpolar compounds or when dealing with high-boiling-point isomers that are difficult to separate by GC. utwente.nl

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation capabilities of GC with the structural identification power of infrared spectroscopy. alwsci.com As components elute from the GC column, they pass through a "light pipe," where an infrared beam is directed through the sample. The detector measures the absorption of IR radiation at different wavelengths, producing a unique spectrum for each component.

This technique is exceptionally valuable for distinguishing between structural isomers, which may have very similar mass spectra but different IR spectra. alwsci.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups and structural features.

| Frequency Range (cm⁻¹) | Vibration Type | Associated Structural Feature |

|---|---|---|

| 3070-3010 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) Groups |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |

| 1470-1450 | C-H Bend (Scissoring) | CH₂ Groups |

| 1380-1370 | C-H Bend (Rocking) | CH₃ Groups (gem-dimethyl shows splitting) |

| 800-700 | C-H Bend (Out-of-plane) | Aromatic Ring Substitution Pattern |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides an unparalleled level of structural detail for components separated by LC. chromatographytoday.com This hyphenated technique allows for the acquisition of complete ¹H and ¹³C NMR spectra of individual compounds within a mixture, enabling unambiguous structure elucidation. news-medical.net LC-NMR can be operated in different modes, including on-flow (spectra are acquired as the peak elutes) and stopped-flow (the chromatographic flow is paused when the peak of interest is in the NMR flow cell to allow for longer acquisition times and more advanced experiments). jpsbr.org

For this compound, LC-NMR could definitively confirm its constitution and stereochemistry by analyzing chemical shifts and spin-spin coupling constants. This is particularly powerful for distinguishing it from other C₁₂H₁₆ isomers.

| Nucleus | Predicted Chemical Shift (ppm) | Associated Protons/Carbons |

|---|---|---|

| ¹H | ~7.1-7.3 | Aromatic protons |

| ¹H | ~2.9-3.2 | Benzylic CH proton |

| ¹H | ~1.8-2.5 | CH₂ protons |

| ¹H | ~1.3 | CH₃ protons (benzylic) |

| ¹H | ~1.1-1.2 | gem-dimethyl CH₃ protons |

| ¹³C | ~140-150 | Aromatic quaternary carbons |

| ¹³C | ~120-128 | Aromatic CH carbons |

| ¹³C | ~40-50 | Aliphatic quaternary carbon |

| ¹³C | ~35-45 | Benzylic CH carbon |

| ¹³C | ~30-40 | CH₂ carbon |

| ¹³C | ~20-30 | CH₃ carbons |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS)

For extremely complex samples like petroleum, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) offers significantly enhanced separation power compared to conventional GC. nih.gov In GCxGC, the effluent from a primary GC column is continuously trapped, concentrated, and re-injected onto a second, shorter column with a different stationary phase. gcms.cz This results in a two-dimensional separation, typically based on volatility in the first dimension and polarity in the second. technologynetworks.com

The resulting contour plot shows highly structured group-type separations, allowing for the clear differentiation of compound classes (e.g., alkanes, cycloalkanes, aromatics). nih.gov this compound would elute in a specific region of the 2D chromatogram, well-separated from other hydrocarbons. Coupling with TOFMS is crucial as it provides the high-speed data acquisition necessary to capture the very narrow peaks (tens of milliseconds) produced in the second dimension. gcms.cz

| Parameter | Typical Condition for Hydrocarbon Analysis |

|---|---|

| First Dimension (¹D) Column | Nonpolar (e.g., 100% dimethylpolysiloxane), 30-60 m length |

| Second Dimension (²D) Column | Mid-polar to polar (e.g., 50% phenyl-polysiloxane), 1-2 m length |

| Modulation Period | 2-8 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOFMS) |

| Acquisition Rate | 100-500 spectra/second |

Advanced Electrochemical Methods for Redox Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like Cyclic Voltammetry (CV) are used to study the redox properties of a compound by measuring the current that develops in an electrochemical cell as the potential is varied. However, compounds like this compound, which are alkyl-substituted aromatic hydrocarbons, are generally considered electrochemically inactive under standard conditions.

The structure lacks easily oxidizable or reducible functional groups. The aromatic ring is non-activated, and its oxidation would require very high positive potentials. The oxidation of alkylbenzenes typically occurs at the benzylic position (the carbon atom attached to the aromatic ring). For this oxidation to proceed, the benzylic carbon must have at least one hydrogen atom. youtube.com While this compound possesses a benzylic proton, the molecule's fused ring system and steric hindrance from the adjacent gem-dimethyl group make the abstraction of this proton and subsequent oxidation difficult. Therefore, it would be expected to exhibit a very high oxidation potential, likely outside the accessible potential window of common solvent-electrolyte systems. Any electrochemical characterization would require specialized non-aqueous solvents and electrolytes capable of supporting extreme potentials.

Microscopic and Nanoscaled Characterization of Indene-Derived Materials (e.g., AFM, TEM)

The characterization of materials derived from this compound at the microscopic and nanoscaled levels is crucial for understanding their structure-property relationships. Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) provide invaluable insights into surface morphology, internal structure, and the distribution of components within these materials.

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that provides topographical and material property information on the nanoscale. youtube.com In the context of indene-derived materials, such as thin films or polymer composites, AFM is employed to analyze surface roughness, identify phase separation, and map mechanical properties like stiffness and adhesion. youtube.commdpi.com For instance, in the development of electron-transporting materials for perovskite solar cells, AFM has been used to characterize the layer morphology and root-mean-square (RMS) roughness of thin films made from indene-fullerene adducts. acs.org Such analysis is critical as the surface topography of these layers significantly influences device performance. acs.org AFM operates by scanning a sharp tip over the sample surface, and the interaction between the tip and the sample is measured, providing a three-dimensional surface map. youtube.com Advanced AFM modes, like phase imaging, can differentiate between components in a polymer blend based on their mechanical properties, which would be applicable to blends containing indene-based polymers. youtube.com

Transmission Electron Microscopy offers even higher resolution, enabling the visualization of the internal structure of materials at the near-atomic level. wiley.com For indene-based polymers or nanocomposites, TEM is essential for examining the dispersion of nanoparticles, the crystalline structure of the polymer, and the presence of defects. wiley.comresearchgate.net While imaging soft materials like polymers can be challenging due to their sensitivity to electron beam damage, low-dose techniques and aberration-corrected high-resolution TEM (AC-HRTEM) have made it possible to achieve high-resolution images of polymer structures. wiley.comresearchgate.net For example, studies on two-dimensional polyimides (2D-PI) have demonstrated that optimizing the electron accelerating voltage can enhance image contrast and resolution, allowing for the detailed imaging of the polymer framework and interstitial defects. wiley.com These methodologies are directly applicable to the study of crystalline domains or the morphology of novel polymers synthesized from this compound.

The complementary nature of these techniques provides a comprehensive understanding of indene-derived materials, from their surface characteristics to their internal ultrastructure.

Table 1: Information Obtainable from Microscopic Techniques for Indene-Derived Materials

| Technique | Type of Information | Example Application |

|---|---|---|

| Atomic Force Microscopy (AFM) | 3D Surface Topography | Visualizing the surface of an indene-polymer thin film. acs.org |

| Surface Roughness (e.g., RMS) | Quantifying the smoothness of a coating derived from indene (B144670) resin. acs.org | |

| Phase Separation/Distribution | Mapping different polymer domains in an indene-based blend. youtube.com | |

| Mechanical Properties (Modulus, Adhesion) | Probing the stiffness of an indene-epoxy composite at the nanoscale. mdpi.com | |

| Transmission Electron Microscopy (TEM) | Internal Morphology/Ultrastructure | Imaging the cross-section of a multilayer film containing an indene polymer. |

| Crystallinity and Crystal Structure | Identifying crystalline lamellae within a semi-crystalline indene polymer. researchgate.net | |

| Defect Analysis | Visualizing vacancies or interstitial defects in a 2D polymer synthesized from indene precursors. wiley.com |

Isotope Ratio Mass Spectrometry for Reaction Tracing and Source Apportionment

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the isotopic composition of elements within a compound, providing a unique "isotopic fingerprint." researchgate.net This fingerprint can be used to trace the origin, synthetic pathway, and environmental fate of organic molecules like this compound. researchgate.netgoldschmidt.info The technique relies on high-precision measurements of the ratios of stable isotopes, most commonly carbon (¹³C/¹²C), hydrogen (²H/¹H), and nitrogen (¹⁵N/¹⁴N). researchgate.net